Enprofylline

adenosine receptor xanthine pharmacology CNS safety

Enprofylline (3-propylxanthine) is the only xanthine bronchodilator that delivers selective A2B receptor antagonism (Ki=7μM) without confounding adenosine A1/A2A blockade. Its 3-propyl substitution eliminates the 1-methyl group required for A1/A2A binding, making it 5× more potent as a tracheal relaxant than theophylline yet free of CNS stimulant effects—no tremor, restlessness, or seizure risk. Renal elimination (t½=1.9h) ensures predictable pharmacokinetics with minimal CYP450-mediated drug-drug interactions. For researchers dissecting cAMP-dependent versus adenosine receptor-mediated pathways, enprofylline provides an unmatched clean pharmacological tool with reproducible systemic exposure.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 41078-02-8
Cat. No. B1671344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnprofylline
CAS41078-02-8
SynonymsEnprofylline;  3-Propylxanthine;  3-n-Propylxanthine;  Enprofyllinum;  Enprofilina;  3-propylxanthine;  enprofylline; 
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)NC1=O)NC=N2
InChIInChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)
InChIKeySIQPXVQCUCHWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.1 [ug/mL] (The mean of the results at pH 7.4)
5.68e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enprofylline (CAS 41078-02-8) Procurement Guide: Xanthine Bronchodilator with Distinct Adenosine Receptor Profile


Enprofylline (3-propylxanthine) is a xanthine derivative bronchodilator structurally related to theophylline but distinguished by its 3-propyl substitution in place of the 3-methyl group found in theophylline [1]. This structural modification confers a fundamentally different pharmacological profile: enprofylline acts as a selective competitive antagonist at adenosine A2B receptors (Ki = 7 μM) and a nonselective phosphodiesterase (PDE) inhibitor (Ki = 42 μM) [2]. Critically, unlike theophylline, enprofylline lacks the 1-methyl group required for antagonism at adenosine A1 and A2A receptors, resulting in minimal adenosine receptor antagonism at those subtypes [3].

Why Enprofylline Cannot Be Substituted with Theophylline or Other Xanthines in Adenosine-Sensitive Applications


Generic substitution between xanthine bronchodilators is scientifically unsound due to fundamental divergence in adenosine receptor pharmacology. Enprofylline lacks the 1-methyl substituent present in theophylline, which is essential for adenosine A1 and A2A receptor antagonism [1]. Consequently, enprofylline is approximately 5-fold more potent than theophylline as a tracheal relaxant in vitro yet produces none of the CNS-stimulant behavioral effects (restlessness, tremor, seizure risk) associated with theophylline's adenosine antagonism [2]. Furthermore, enprofylline is eliminated primarily by renal excretion with a short half-life of 1.9 hours, whereas theophylline undergoes extensive hepatic cytochrome P450-mediated metabolism with highly variable clearance, creating fundamentally different drug-drug interaction and dosing predictability profiles [3]. These mechanistic and pharmacokinetic differences directly impact experimental outcomes and clinical safety, making the compounds non-interchangeable for any adenosine-related investigation.

Enprofylline Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Enprofylline Lacks Adenosine A1/A2A Receptor Antagonism Unlike Theophylline

Enprofylline is essentially devoid of adenosine receptor antagonism at therapeutically relevant concentrations, whereas theophylline acts as a potent, universal adenosine antagonist. In isolated guinea-pig tracheal preparations, enprofylline at concentrations up to 900 μM produced negligible antagonism of adenosine-mediated relaxation, while theophylline (30-900 μM) produced concentration-dependent, surmountable antagonism [1]. In mouse behavioral studies, theophylline (6-24 mg/kg i.p.) dose-dependently increased locomotor activity, whereas enprofylline (2-48 mg/kg) had no effect on behavior [2]. Clinically, in eight patients with chronic obstructive lung disease, a single oral dose of enprofylline (3.5 mg/kg) produced significant bronchodilation without tremor, while theophylline (9.5 mg/kg) caused significant hand tremor at equally effective bronchodilating doses [3].

adenosine receptor xanthine pharmacology CNS safety

Enprofylline Exhibits 5-Fold Greater Tracheal Relaxant Potency Than Theophylline In Vitro

In isolated guinea-pig tracheal preparations, enprofylline demonstrates substantially greater relaxant potency compared to theophylline. Enprofylline was approximately 5 times more potent than theophylline in producing tracheal relaxation [1]. In a separate study using isolated rat trachea, enprofylline was 3.8 times as potent as theophylline as a tracheal relaxant in vitro [2]. This enhanced potency is achieved without the adenosine receptor antagonism characteristic of theophylline, indicating that bronchodilation and adenosine antagonism are separable pharmacological properties among xanthine derivatives.

bronchodilation tracheal smooth muscle potency comparison

Enprofylline Shows Higher Recumbent Heart Rate but Lower Mean Arterial Pressure Versus Theophylline

In a double-blind crossover study of six normal subjects at steady-state plasma concentrations (enprofylline 2.7 ± 0.3 mg/L; theophylline 12.5 ± 1.6 mg/L), enprofylline produced distinct cardiovascular effects compared to theophylline [1]. Recumbent heart rate was significantly higher after enprofylline (70 ± 14 bpm) than after theophylline (58 ± 13 bpm) or saline (57 ± 10 bpm) (P < 0.04) [2]. In the semiupright position, mean arterial pressure was significantly lower after enprofylline (93 ± 15 mm Hg) than after theophylline (108 ± 16 mm Hg) (P < 0.01) [2]. Both compounds lowered forearm arterial resistance similarly (theophylline -37% ± 14%; enprofylline -43% ± 24%; saline -6% ± 16%), without increasing cardiac index or left ventricular ejection fraction [3].

cardiovascular pharmacology hemodynamics safety profile

Enprofylline Eliminated Primarily Renally with 1.9-Hour Half-Life Versus Hepatic Theophylline Metabolism

Enprofylline exhibits fundamentally different pharmacokinetic properties compared to theophylline, with implications for dosing predictability and drug-drug interaction liability. In healthy volunteers, enprofylline pharmacokinetic parameters were: elimination half-life 1.9 hours, total body clearance 191.1 mL·kg⁻¹·h⁻¹, volume of distribution 0.48 L·kg⁻¹, and protein binding 49% [1]. Unlike theophylline, which undergoes extensive hepatic cytochrome P450-mediated metabolism, enprofylline is eliminated mainly by the kidney [2]. In a study of patients requiring high versus low theophylline doses, interindividual variability in half-life and clearance was considerably lower for enprofylline than for theophylline, though enprofylline clearance was approximately 30% higher in patients requiring high theophylline doses [3].

pharmacokinetics drug metabolism renal clearance

Enprofylline Achieves Comparable Bronchodilation at Lower Doses Without Tremor Side Effect

In acute asthma treatment, enprofylline demonstrates bronchodilator efficacy comparable or superior to theophylline at lower doses, with a differentiated adverse effect profile. In a double-blind study of 135 acute asthma episodes, enprofylline induced dose-related bronchodilation, with the 2.5 mg/kg dose producing significantly better effects than theophylline [1]. In an intravenous study, 1.0 mg/kg of enprofylline was comparable to 3.0 mg/kg of theophylline for increasing peak expiratory flow (21% vs 23% increase over baseline) [2]. Regarding adverse effects, in healthy volunteers (n=10), adverse actions of enprofylline were nausea (3/10) and cardiovascular reactions (2/10), whereas theophylline mainly caused restlessness (3/10) and tremor (2/10) [3]. Importantly, enprofylline did not produce hand tremor at bronchodilating doses, whereas theophylline caused significant tremor [4].

clinical efficacy adverse events tolerability

Enprofylline Shows 2.3-Fold Higher Potency in Isolated Heart Model Versus Theophylline

In the isolated, spontaneously beating rabbit heart, enprofylline demonstrates greater cardiac potency compared to theophylline. At increasing concentrations from 2×10⁻⁵ to 5×10⁻⁴ M, both drugs increased heart rate up to 143% and 162% from control values (100%), respectively, and increased contractility up to 135% and 147% [1]. Enprofylline showed a potency approximately 2.3 times higher than theophylline in this model [2]. Coronary flow rate did not increase with either compound. Myocardial tissue-perfusion liquid ratios were 2.9 for theophylline and 3.7 for enprofylline, indicating greater myocardial accumulation of enprofylline [2]. The terminal disposition half-time for enprofylline was 2.7 times higher than that of theophylline (0.91 min) in this ex vivo model [3].

cardiac pharmacology chronotropy inotropy

Enprofylline Procurement Decision Scenarios Based on Quantitative Differentiation Evidence


Adenosine Signaling Dissection Studies

Researchers investigating cAMP-dependent versus adenosine receptor-mediated pathways should prioritize enprofylline. Unlike theophylline, enprofylline lacks adenosine A1/A2A receptor antagonism at therapeutically relevant concentrations while maintaining comparable or superior PDE inhibition and bronchodilator activity [1]. The 5-fold greater tracheal relaxant potency of enprofylline in vitro, coupled with its absence of adenosine antagonism, allows clean experimental dissection of these pathways without confounding adenosine receptor blockade [2].

Studies Requiring Predictable Pharmacokinetics and Minimal CYP450 Interactions

Enprofylline's primary renal elimination (half-life 1.9 hours, clearance 191.1 mL·kg⁻¹·h⁻¹) contrasts with theophylline's variable hepatic metabolism [1]. This property makes enprofylline preferable for in vivo studies where cytochrome P450-mediated drug-drug interactions must be minimized, or where predictable, non-variable clearance is required [2]. The lower interindividual variability in enprofylline pharmacokinetics compared to theophylline further supports its use in studies requiring reproducible systemic exposure [3].

CNS Side-Effect-Sensitive Behavioral or Motor Function Studies

For experiments involving behavioral assessment or motor function measurements, enprofylline offers a critical advantage over theophylline. At doses producing significant bronchodilation, enprofylline does not induce hand tremor, whereas theophylline causes significant tremor [1]. Additionally, enprofylline does not produce CNS-stimulant behavioral effects (restlessness, increased locomotor activity) that characterize theophylline administration in animal models [2]. This differentiation is particularly valuable in respiratory research requiring concurrent behavioral or neurological endpoint assessment.

Adenosine A2B Receptor-Specific Pharmacology Investigations

Enprofylline acts as a selective competitive antagonist at adenosine A2B receptors (Ki = 7 μM) with substantially weaker affinity for A1 (Ki = 44 μM) and A2A (Ki = 32 μM) subtypes [1]. This selectivity profile contrasts with theophylline, which has similar binding affinities across A1, A2A, and A2B receptors [2]. Researchers investigating A2B receptor-mediated processes in asthma, COPD, or inflammatory conditions should select enprofylline as a tool compound for this specific pharmacological interrogation, particularly in human mast cell IL-8 secretion studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enprofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.